![molecular formula C21H16ClF3N2O4S B2384446 4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 4-(acetylamino)benzenesulfonate CAS No. 338415-87-5](/img/structure/B2384446.png)
4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 4-(acetylamino)benzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 4-(acetylamino)benzenesulfonate” is a complex organic molecule. It contains a pyridine ring, which is a basic aromatic heterocycle, and a benzenesulfonate group, which is a strong leaving group often used in organic synthesis . The trifluoromethyl group is a common substituent in medicinal chemistry due to its ability to modulate the physical properties of drug molecules .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyridine ring, the introduction of the trifluoromethyl group, and the attachment of the benzenesulfonate group. Trifluoromethylation is a well-studied reaction in organic chemistry, and there are several methods available, including the use of trifluoromethyltrimethylsilane .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by several factors, including the electron-withdrawing trifluoromethyl group and the leaving group ability of the benzenesulfonate group . These groups could potentially make the compound more reactive towards nucleophilic substitution reactions.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could influence its solubility and permeability .
Wissenschaftliche Forschungsanwendungen
- Crop Protection : TFMP derivatives play a crucial role in safeguarding crops from pests. The first TFMP derivative introduced to the agrochemical market was fluazifop-butyl , and since then, over 20 new TFMP-containing agrochemicals have acquired ISO common names .
- Intermediate Synthesis : Specifically, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) serves as a chemical intermediate for several crop-protection products .
- Analgesic Research : Researchers have synthesized and characterized a series of TFMP derivatives for their analgesic potential. These compounds were studied using various methods, including HR-EIMS, HR-FABMS, 1H-NMR, 13C-NMR, UV, and FT-IR .
- GABA Receptor Modulation : Ester-containing isoxazoline derivatives, which incorporate the TFMP moiety, have been investigated for their insecticidal activity. These compounds act on the GABA receptor , a key target for pest control .
- Fluorinated Organic Chemicals : TFMP derivatives contribute to the development of functional materials. Fluorine-containing compounds, including those with trifluoromethyl groups, have unique properties that impact biological activities and physical characteristics .
- Physicochemical Features : The combination of the unique physicochemical properties of the fluorine atom and the pyridine moiety contributes to the biological activities of TFMP derivatives .
- Ongoing Clinical Trials : Several TFMP-containing pharmaceutical and veterinary products have received market approval, and additional candidates are currently undergoing clinical trials. Expect novel applications of TFMP to emerge in the future .
Agrochemicals
Pharmaceuticals
Insecticidal Activities
Functional Materials
Chemical Properties
Future Prospects
Safety and Hazards
Wirkmechanismus
Target of Action
Compounds with similar structures have been used in the pharmaceutical and agrochemical industries . The specific targets can vary depending on the application and the specific biochemical pathways involved.
Mode of Action
It’s worth noting that trifluoromethylpyridine (tfmp) derivatives, which this compound is a part of, have been used in various applications due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Compounds containing a trifluoromethyl group, like this one, have been widely used in the agrochemical industry . They participate in various biochemical reactions, but the exact pathways would depend on the specific targets and the environment in which the compound is used.
Pharmacokinetics
Trifluoromethyl groups are known to enhance the metabolic stability of drugs, potentially improving their bioavailability .
Result of Action
Tfmp derivatives have been used in various applications due to their unique physicochemical properties and the unique characteristics of the pyridine moiety . The exact effects would depend on the specific targets and the environment in which the compound is used.
Eigenschaften
IUPAC Name |
[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenyl] 4-acetamidobenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClF3N2O4S/c1-13(28)27-16-4-8-18(9-5-16)32(29,30)31-17-6-2-14(3-7-17)10-20-19(22)11-15(12-26-20)21(23,24)25/h2-9,11-12H,10H2,1H3,(H,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHYMDDDSPRQNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)CC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClF3N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 4-(acetylamino)benzenesulfonate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2384363.png)
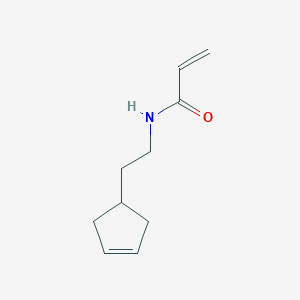

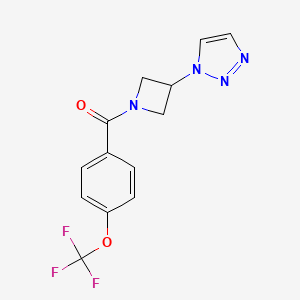
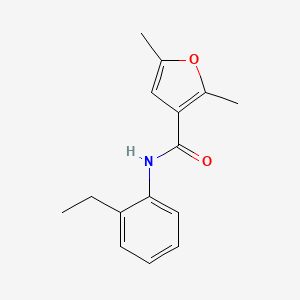
![N-(2,4-difluorophenyl)-2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)acetamide](/img/structure/B2384369.png)
![3-Methyl-6-[[1-(1-methylimidazol-2-yl)sulfonylpiperidin-4-yl]methoxy]pyridazine](/img/structure/B2384371.png)

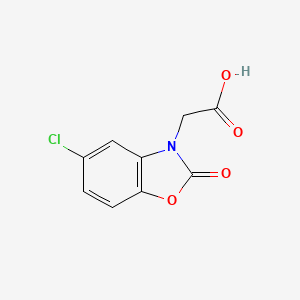

![3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)-1-[(2-methylphenyl)methyl]urea](/img/structure/B2384379.png)
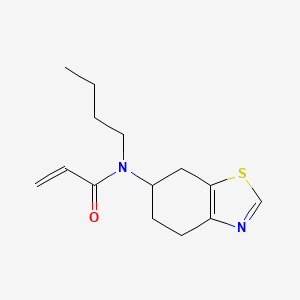
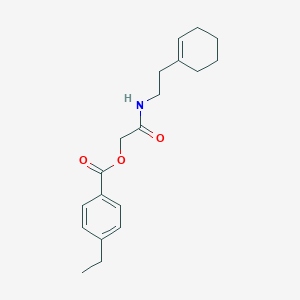
![8-{4-[(6-Chloro-2-fluorophenyl)methyl]piperazinyl}-3-methyl-7-[(4-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2384385.png)